molecular formula C7H6N4O5 B182385 3,5-Dinitrobenzohydrazide CAS No. 2900-63-2

3,5-Dinitrobenzohydrazide

Cat. No. B182385
M. Wt: 226.15 g/mol
InChI Key: IJVPILVRNBBRSO-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1nc(Cl)c(Cl)nc1C=NNC(=O)c1cc([N+](=O)[O-])cc([N+](=O)[O-])c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[N+:27]([c:28]1[cH:29][c:30]([C:37]([Cl:38])=[O:39])[cH:31][c:32]([N+:33]([O-:34])=[O:35])[cH:36]1)([O-:40])=[O:41].[NH2:1][c:2]1[c:3]([CH:4]=[N:11][NH:12][C:13]([c:14]2[cH:15][c:16]([N+:23](=[O:24])[O-:25])[cH:17][c:18]([N+:20](=[O:21])[O-:22])[cH:19]2)=[O:26])[n:5][c:6]([Cl:7])[c:8]([Cl:9])[n:10]1.[NH2:42][NH2:43]>>[NH2:11][NH:12][C:13]([c:14]1[cH:15][c:16]([N+:23](=[O:24])[O-:25])[cH:17][c:18]([N+:20](=[O:21])[O-:22])[cH:19]1)=[O:26]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(Cl)c1cc([N+](=O)[O-])cc([N+](=O)[O-])c1
Name
Nc1nc(Cl)c(Cl)nc1C=NNC(=O)c1cc([N+](=O)[O-])cc([N+](=O)[O-])c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1nc(Cl)c(Cl)nc1C=NNC(=O)c1cc([N+](=O)[O-])cc([N+](=O)[O-])c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NN

Outcomes

Product
Name
Type
product
Smiles
NNC(=O)c1cc([N+](=O)[O-])cc([N+](=O)[O-])c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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